1,5-Dibromopentane

Catalog No.
S579700
CAS No.
111-24-0
M.F
C5H10Br2
M. Wt
229.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Dibromopentane

CAS Number

111-24-0

Product Name

1,5-Dibromopentane

IUPAC Name

1,5-dibromopentane

Molecular Formula

C5H10Br2

Molecular Weight

229.94 g/mol

InChI

InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2

InChI Key

IBODDUNKEPPBKW-UHFFFAOYSA-N

SMILES

C(CCBr)CCBr

Synonyms

1,5-Pentanedibromide; NSC 5373; Pentamethylene Bromide; Pentamethylene Dibromide

Canonical SMILES

C(CCBr)CCBr

The exact mass of the compound 1,5-Dibromopentane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5373. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Pentanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Dibromopentane (CAS: 111-24-0) is a symmetric, five-carbon aliphatic dihalide widely utilized as a bifunctional alkylating agent and spacer in organic synthesis, materials science, and pharmaceutical manufacturing. Featuring two highly reactive primary bromide leaving groups separated by a flexible pentamethylene chain, it is the premier precursor for the construction of six-membered heterocyclic rings, such as piperidines and thianes, via double nucleophilic substitution . In industrial procurement, it is highly valued for its optimal balance of reactivity and stability—offering significantly faster reaction kinetics than its dichloride counterpart while avoiding the light sensitivity, higher cost, and side-reaction propensity (e.g., Wurtz coupling) of the diiodide. Its primary applications span the synthesis of active pharmaceutical ingredients (APIs), quaternary ammonium phase-transfer catalysts, organometallic di-Grignard reagents, and functionalized polymer architectures.

Procurement Fit

Bifunctional linker
Linear C5 dibromide with two reactive sites for alkylation and cross-linking in organic synthesis.
Heterocycle precursor
Specific C5 spacer length enables 6-membered ring formation, distinct from C4 or C6 homologs.
Polymer design
Controls inter-chain spacing in polymerized ionic liquids and cross-linked networks.

Substituting 1,5-dibromopentane with closely related dihaloalkanes or different chain lengths fundamentally alters reaction thermodynamics and downstream product architecture. Replacing it with 1,5-dichloropentane drastically reduces nucleophilic substitution rates, leading to prolonged reaction times, incomplete cyclization, and lower overall yields, particularly in Grignard reagent formation where the dichloride is notoriously sluggish [1]. Conversely, utilizing 1,5-diiodopentane increases the risk of unwanted intermolecular Wurtz coupling and requires stringent storage conditions due to photolytic degradation. Furthermore, attempting to substitute with 1,4-dibromobutane or 1,6-dibromohexane changes the resulting ring size in cyclization reactions—yielding five- or seven-membered rings, respectively—which directly impacts the steric conformation, biological activity, and thermodynamic stability of the target scaffold[2]. Consequently, 1,5-dibromopentane cannot be generically substituted without compromising process efficiency and product identity.

Substitution Risk

Solid-state conformation differs
C5 spacer favors TT conformer; C4 analog adopts GG, which may alter crystallization and solid-phase behavior.
Polymer molecular weight shifts
Polymer MW obtained with C5 differs from C6; direct replacement changes physical properties such as viscosity and Tg.
Surfactant performance is spacer-dependent
Bolaform surfactant rheology depends on chain length; substituting C5 with C4 or C6 may alter viscosifier behavior.

Superior Cyclization Yield in Piperidinium Salt Synthesis

In the synthesis of cyclic quaternary ammonium bromides, the choice of halogen leaving group significantly impacts reaction efficiency. Research demonstrates that reacting secondary amines (such as N,N-dioctylamine) with 1,5-dibromopentane yields six-membered piperidinium compounds in 90% yield over significantly shorter reaction times compared to 1,5-dichloropentane [1]. The enhanced leaving group ability of bromide over chloride reduces activation energy for the intramolecular SN2 closure, minimizing side reactions and avoiding the sluggish kinetics of the dichloride.

Evidence DimensionCyclization yield and reaction kinetics
Target Compound Data90% yield with short reaction times
Comparator Or Baseline1,5-Dichloropentane (lower yields, prolonged reaction times)
Quantified DifferenceSubstantially higher yield (90%) and faster kinetics for the dibromide
ConditionsReaction with secondary amines to form N,N-dialkylpiperidinium salts

For industrial synthesis of cyclic ammonium phase-transfer catalysts or ionic liquids, substituting the dichloride with 1,5-dibromopentane drastically improves throughput and isolated yield.

Solid-state conformer
Head-to-head
Target TT conformer predominant
vs. C4 analog GG conformer predominant
Conformational preference impacts solid-state packing and crystallization behavior.
Neutron scattering; qualitative differentiation at low temperature.

Enhanced Reactivity for Di-Grignard Reagent Formation

The formation of pentamethylene di-Grignard reagents requires a delicate balance of carbon-halogen bond reactivity. Studies on the synthesis of 1,1-disubstituted silacyclohexanes indicate that substituting the conventional 1,5-dibromopentane with 1,5-dichloropentane significantly reduces the yield of the target cyclized silane due to the lower reactivity of the dichloride in the di-Grignard formation step [1]. While diiodides can be too reactive and prone to Wurtz coupling, 1,5-dibromopentane provides the optimal reactivity profile for stable di-magnesiation.

Evidence DimensionDi-Grignard formation efficiency and downstream cyclization yield
Target Compound DataConventional high-yield di-Grignard formation
Comparator Or Baseline1,5-Dichloropentane (reduced yield due to lower reactivity)
Quantified Difference1,5-dichloropentane fails to achieve the standard yields provided by 1,5-dibromopentane
ConditionsMagnesium insertion for silacyclohexane synthesis

Buyers scaling up organometallic cyclizations must select 1,5-dibromopentane to ensure complete Grignard formation without the excessive side-coupling seen with iodides or the inertness of chlorides.

Polymer molecular weight
Head-to-head
Target 7400 g/mol
vs. C6 analog 8900 g/mol
C5 spacer yields ~17% lower MW, influencing viscosity, Tg, and mechanical properties.
Polymerized ionic liquid synthesis; 2-methylimidazole reaction.

Optimal Chain Length for Six-Membered Spirocycle Deconjugation

The carbon chain length of the dihaloalkane strictly dictates the thermodynamic viability of spirocyclic ring formation. During the deconjugative conversion of α-alkynyl esters to spirocyclic β-alkynyl esters, 1,5-dibromopentane successfully forms the six-membered spirocycle in 62% yield. In contrast, 1,4-dibromobutane yields the five-membered analog at a lower 47% yield, and shorter chains (e.g., 1,2-dibromoethane) completely fail to yield spirocyclic products (0% yield) [1].

Evidence DimensionSpirocyclic product yield
Target Compound Data62% yield (six-membered spirocycle)
Comparator Or Baseline1,4-Dibromobutane (47% yield); 1,2-Dibromoethane (0% yield)
Quantified Difference+15% absolute yield over the butane analog; complete success vs. failure of shorter chains
ConditionsReaction with α-alkynyl esters using LDA/HMPA

When designing spirocyclic pharmaceutical scaffolds, procuring 1,5-dibromopentane ensures superior thermodynamic stability and higher isolated yields of the target six-membered rings compared to shorter homologs.

Tripodal ligand yield
Reported
59%
High overall yield supports C5 spacer efficiency in multi-step ligand assembly.
Cross-study benchmark; O-alkylation, azide substitution, reduction sequence.

Controlled Intramolecular Cyclo-Quaternization in Polymers

In the synthesis of poly(terphenyl)-based hydroxide exchange membranes, 1,5-dibromopentane is utilized for the cyclo-quaternization of piperidine rings to form bicyclic ASU cations. Its moderate reactivity compared to highly reactive methylating agents (like methyl iodide) allows the reaction to be conducted at elevated temperatures (80 °C) in dilute solutions (<2.5 wt%). This specific reactivity profile promotes intramolecular cyclization while successfully depressing unwanted intermolecular crosslinking[1].

Evidence DimensionCrosslinking vs. intramolecular cyclization control
Target Compound DataPromotes intramolecular cyclization at 80 °C
Comparator Or BaselineMethyl iodide (highly reactive at 20 °C, prone to uncontrolled alkylation)
Quantified DifferenceEnables high-temperature processing without premature intermolecular crosslinking
ConditionsCyclo-quaternization of poly(biphenyl piperidine)s in NMP

For membrane manufacturers, the controlled reaction kinetics of 1,5-dibromopentane prevent polymer gelation, ensuring processable, high-performance alkaline exchange membranes.

Bolaform surfactant
Class-level
Spacer length (C4, C5, C6) systematically influences viscosifier performance; quantitative data not extracted from abstract.
Spacer-dependent rheology requires validation for specific surfactant formulations.
Data to verify; class-level inference from drilling fluid study.

Efficient Halogen Exchange for Asymmetric Linker Synthesis

1,5-Dibromopentane serves as an essential raw material for synthesizing unsymmetrical 1-bromo-5-chloropentane, a highly valuable orthogonal linker. By reacting 1,5-dibromopentane with 1,5-dichloropentane in DMF at 100 °C, an equilibrium halogen exchange occurs, yielding 41.4% of 1-bromo-5-chloropentane, which can be cleanly isolated by fractional distillation [1]. The unreacted starting materials are easily recovered and recycled, making 1,5-dibromopentane a highly economical precursor for heterobifunctional spacer generation.

Evidence DimensionConversion to unsymmetrical 1-bromo-5-chloropentane
Target Compound Data41.4% yield of 1-bromo-5-chloropentane at equilibrium
Comparator Or BaselineDirect selective monohalogenation of 1,5-pentanediol (low selectivity, high byproduct formation)
Quantified DifferenceProvides a scalable, recyclable pathway to orthogonal linkers without complex protection/deprotection steps
Conditions1:1 molar ratio with 1,5-dichloropentane in DMF at 100 °C

Procurement of 1,5-dibromopentane alongside the dichloride allows manufacturers to efficiently produce high-value asymmetric linkers used in PROTACs and bioconjugation.

Heterocycle precursor
Class-level
C5 dibromide yields 6-membered heterocycles (piperidine, thiane); C4 would give 5-membered rings.
Ring-size specificity makes C5 essential for liquid crystal and heterocyclic target structures.
Structural inference; 3-substituted derivatives documented.

Synthesis of Piperidine-Based Active Pharmaceutical Ingredients (APIs)

1,5-Dibromopentane is the ideal choice for double nucleophilic substitution with primary amines to construct six-membered piperidine rings. It offers superior yields (up to 90%) and shorter reaction times compared to dichloride analogs, making it highly cost-effective for scaling up the production of piperidine-containing APIs and quaternary ammonium phase-transfer catalysts[1].

Generation of Pentamethylene Di-Grignard Reagents

Where 1,5-dichloropentane suffers from low reactivity and 1,5-diiodopentane risks excessive Wurtz coupling, 1,5-dibromopentane serves as the preferred precursor for forming stable di-magnesium reagents. This is critical for the high-yield synthesis of silacyclohexanes and complex spirocyclic compounds [2].

Production of Asymmetric Bifunctional Linkers

As a primary starting material in halogen exchange reactions, 1,5-dibromopentane can be reacted with 1,5-dichloropentane to produce 1-bromo-5-chloropentane. This provides a scalable, recyclable, and highly economical pathway to orthogonal linkers essential for PROTAC development and advanced bioconjugation [3].

Formulation of Advanced Anion Exchange Membranes

In polymer chemistry, 1,5-dibromopentane is specifically chosen for the controlled cyclo-quaternization of polymer backbones. Its moderate reactivity at elevated temperatures (80 °C) promotes necessary intramolecular cyclization while preventing unwanted intermolecular crosslinking, ensuring high membrane processability and preventing premature gelation [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Six-membered heterocycle synthesis / liquid crystal precursors
C5 spacer for 6-membered ring formation
Ring-size confirmation and heterocycle identity
Polymer cross-linking and ionic liquid polymerization
Bifunctional C5 control of inter-chain distance
Molecular weight, glass transition, and mechanical response
Bolaform surfactant design for industrial fluids
Spacer-length-dependent rheology
Viscosifier performance and interfacial behavior
Tripodal ligand / molecular recognition architectures
Efficient C5 alkylation spacer
Overall synthetic yield and scaffold integrity

XLogP3

2.8

Boiling Point

222.3 °C

Melting Point

-39.5 °C

UNII

B8Q228QYS1

GHS Hazard Statements

Aggregated GHS information provided by 52 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.54%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (94.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (94.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.54%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

111-24-0

Wikipedia

1,5-dibromopentane

General Manufacturing Information

Pentane, 1,5-dibromo-: ACTIVE

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